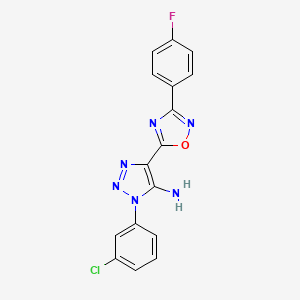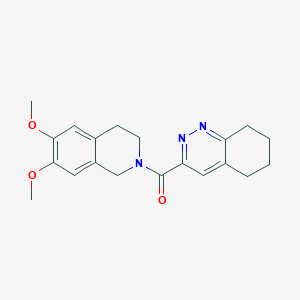
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of isoquinolines and cinnolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety and a tetrahydrocinnoline moiety, both of which are substituted with methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This step involves the reduction of isoquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Formation of the Tetrahydrocinnoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the tetrahydroisoquinoline and tetrahydrocinnoline moieties using coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted isoquinoline and cinnoline derivatives.
科学的研究の応用
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling.
Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
Tetrahydrocinnoline: Another precursor used in the synthesis.
Quinoline Derivatives: Structurally related compounds with similar pharmacological properties.
Uniqueness
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6,7,8-tetrahydrocinnoline is unique due to its dual moiety structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-18-10-13-7-8-23(12-15(13)11-19(18)26-2)20(24)17-9-14-5-3-4-6-16(14)21-22-17/h9-11H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXCVUDSYHYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN=C4CCCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)
![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)
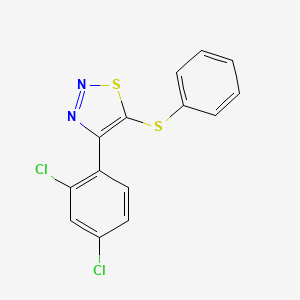
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)
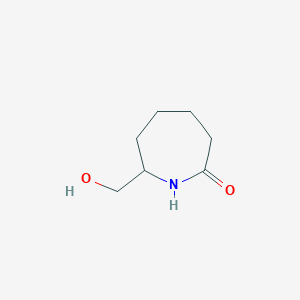
![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917379.png)

![1-[(4-Aminophenyl)methyl]-3,3-dimethylurea](/img/structure/B2917382.png)
![1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)
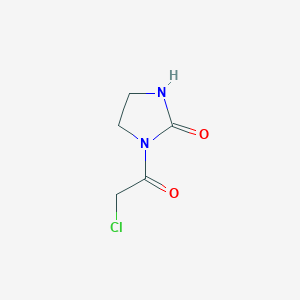
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)

![methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2917393.png)
